

An In-depth Technical Guide to 3-Methoxydiphenylamine (CAS 101-16-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxydiphenylamine

Cat. No.: B094031

[Get Quote](#)

Introduction

3-Methoxydiphenylamine, with the Chemical Abstracts Service (CAS) registry number 101-16-6, is an aromatic secondary amine of significant interest in synthetic organic chemistry. Structurally, it is a derivative of diphenylamine featuring a methoxy group at the meta-position of one of the phenyl rings. This substitution pattern imparts specific electronic and steric properties that make it a highly versatile and valuable intermediate. Its primary utility lies in its role as a foundational building block for complex molecular architectures, particularly in the synthesis of dyes and pharmaceutically active compounds.^[1] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Safety Profile

3-Methoxydiphenylamine is typically a white to brown crystalline solid under standard conditions.^[1] The presence of the polar methoxy group and the secondary amine allows for moderate solubility in various organic solvents. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **3-Methoxydiphenylamine**

Property	Value	Source(s)
CAS Number	101-16-6	[2]
Molecular Formula	C ₁₃ H ₁₃ NO	[2]
Molecular Weight	199.25 g/mol	[2]
IUPAC Name	3-methoxy-N-phenylaniline	[2]
Synonyms	N-Phenyl-m-anisidine	[2]
Appearance	White to brown powder or crystals	[1]
Melting Point	72-74 °C	[1]
Boiling Point	~329.8 °C at 760 mmHg	[1]
Solubility	Generally soluble in organic solvents such as methanol, acetone, and ethyl acetate. [1]	[1]
logP (Octanol/Water)	3.4 (Predicted)	[2]


Safety Information: **3-Methoxydiphenylamine** is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated area. [\[1\]](#)

Synthesis of 3-Methoxydiphenylamine: Mechanisms and Protocols

The formation of the C-N bond between the two aromatic rings is the central challenge in synthesizing **3-methoxydiphenylamine**. The two most prominent and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[\[3\]](#)[\[4\]](#) The choice between these methods often depends on factors such as substrate scope, catalyst cost, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, highly efficient palladium-catalyzed cross-coupling reaction.^[3] It offers the advantage of generally milder reaction conditions and broader functional group tolerance compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst.^[5]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a representative procedure for the laboratory-scale synthesis of **3-methoxydiphenylamine**.

Materials:

- 1-Bromo-3-methoxybenzene (or 3-bromoanisole)
- Aniline
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Sodium tert-butoxide (NaOt-Bu)
- Anhydrous Toluene

Procedure:

- Inert Atmosphere: To an oven-dried Schlenk flask, add $\text{Pd}(\text{OAc})_2$ (0.05 equiv.), BINAP (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[6]
- Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by 1-bromo-3-methoxybenzene (1.0 equiv.) and aniline (1.2 equiv.) via syringe.
- Reaction: The flask is sealed and the reaction mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield pure **3-methoxydiphenylamine**.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed C-N cross-coupling reaction.[4] It typically requires higher temperatures than the Buchwald-Hartwig reaction and is often performed in high-boiling polar solvents. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[4]

Purification and Characterization

Purity is paramount for the successful use of **3-methoxydiphenylamine** as an intermediate. Recrystallization is a highly effective method for its purification.

Protocol: Recrystallization

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For diarylamines,

common solvent systems include ethanol, or mixed solvents like hexane/acetone or hexane/ethyl acetate.[7][8] A small-scale test should be performed to determine the optimal solvent or solvent pair.[9]

Procedure:

- Dissolution: Dissolve the crude **3-methoxydiphenylamine** in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[9]
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the clear, hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.[8]
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
- Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities and then dry them thoroughly.

Spectroscopic Analysis

¹H NMR provides a definitive fingerprint of the molecule. The spectrum of **3-methoxydiphenylamine** shows distinct signals for the aromatic protons, the N-H proton, and the methoxy group protons.

Table 2: ¹H NMR Spectral Data for **3-Methoxydiphenylamine** (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
7.25	Aromatic Protons (m)
7.15	Aromatic Protons (m)
7.07	Aromatic Protons (m)
6.93	Aromatic Protons (m)
6.63	Aromatic Protons (m)
6.47	Aromatic Protons (m)
5.69	N-H (br s)
3.75	O-CH ₃ (s)

Data sourced from ChemicalBook.[\[10\]](#)

Interpretation:

- The signals in the aromatic region (approx. 6.4-7.3 ppm) are complex multiplets due to the coupling between the protons on both phenyl rings.
- The singlet at 3.75 ppm is characteristic of the three protons of the methoxy group.[\[11\]](#)
- The broad singlet around 5.69 ppm corresponds to the secondary amine proton. Its chemical shift can vary with concentration and solvent.

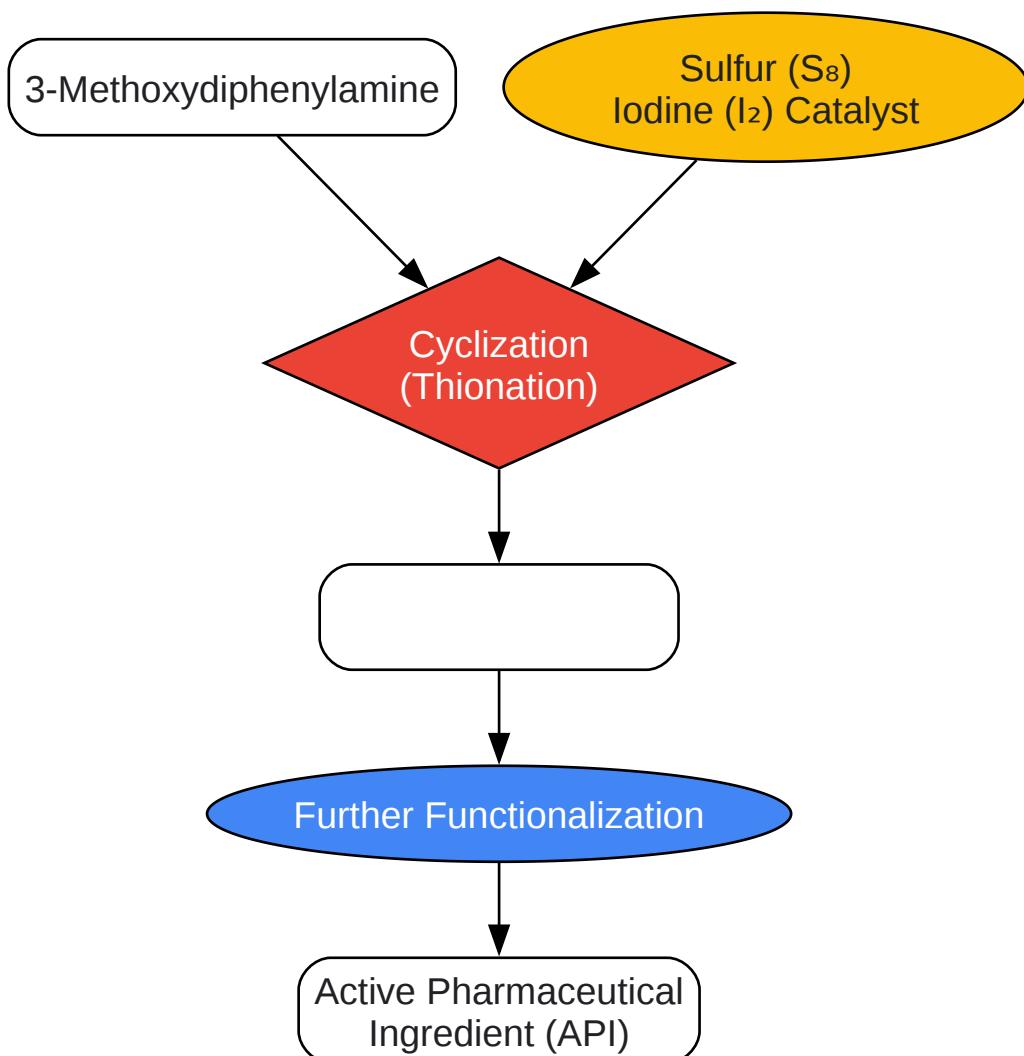
¹³C NMR spectroscopy complements the proton data, showing distinct signals for each carbon environment. The methoxy carbon appears around 55 ppm, while the aromatic carbons resonate between approximately 105 and 160 ppm.[\[12\]](#)[\[13\]](#)

The IR spectrum reveals the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands for **3-Methoxydiphenylamine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400	N-H Stretch	Secondary Amine
~3050	C-H Stretch	Aromatic
~2835	C-H Stretch	Methoxy (-OCH ₃)
~1600, ~1500	C=C Stretch	Aromatic Ring
~1225	C-O Stretch	Aryl Ether
~1315	C-N Stretch	Aromatic Amine

Assignments based on typical functional group frequencies.[\[14\]](#)


Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) for **3-methoxydiphenylamine** is expected at m/z = 199.[\[7\]](#) Common fragmentation pathways for aromatic ethers and amines include the loss of alkyl radicals (e.g., •CH₃ from the methoxy group) and cleavages adjacent to the nitrogen atom.[\[15\]](#)[\[16\]](#)

Applications in Synthesis

The utility of **3-methoxydiphenylamine** is best understood through its application as a strategic intermediate.

Precursor for Phenothiazine-Based Pharmaceuticals

Phenothiazines are a class of tricyclic heterocyclic compounds that form the core of many antipsychotic and antihistaminic drugs.[\[16\]](#) **3-Methoxydiphenylamine** can serve as a precursor to substituted phenothiazines. The synthesis typically involves a cyclization reaction with sulfur, often catalyzed by iodine or a Lewis acid.[\[17\]](#)[\[18\]](#) The methoxy group on the diphenylamine backbone allows for the introduction of specific functionality onto the final phenothiazine scaffold, which is critical for modulating the drug's pharmacological activity and targeting specific receptors in the central nervous system (CNS).[\[16\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: Role of **3-methoxydiphenylamine** in phenothiazine synthesis.

Intermediate for Dyes and Pigments

The extended π -system of the diphenylamine structure makes it an excellent chromophore. **3-Methoxydiphenylamine** is used as an intermediate in the synthesis of various azo dyes and other colorants.^[20] It can be diazotized and coupled with other aromatic compounds to create complex dye molecules with specific colors and properties like lightfastness and fabric affinity.^[6] The methoxy group acts as an auxochrome, an electron-donating group that can modify the color and intensity of the dye.

Conclusion

3-Methoxydiphenylamine is a cornerstone intermediate whose value is derived from its unique combination of a secondary aromatic amine and an electron-donating methoxy group. Its synthesis, primarily achieved through powerful cross-coupling methodologies like the Buchwald-Hartwig amination, is well-established. For researchers, a thorough understanding of its physicochemical properties, purification techniques, and spectroscopic profile is essential for its effective use. Its critical role as a precursor in the synthesis of high-value products, including CNS-active pharmaceuticals and specialized dyes, underscores its continued importance in the landscape of modern organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3-Methoxydiphenylamine (CAS 101-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Home Page [chem.ualberta.ca]
- 10. 3-Methoxydiphenylamine(101-16-6) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. ijrpr.com [ijrpr.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxydiphenylamine (CAS 101-16-6)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094031#3-methoxydiphenylamine-cas-101-16-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com